Maduramicin
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Overview
Description
Maduramicin is a naturally occurring polyether ionophore antibiotic that is primarily used as an antiprotozoal agent in veterinary medicine to prevent coccidiosis in poultry . It was first isolated from the actinomycete bacterium Actinomadura rubra . This compound is known for its ability to disrupt the function of cellular membranes by selectively binding to monovalent cations such as sodium and potassium .
Preparation Methods
Synthetic Routes and Reaction Conditions
Maduramicin is typically produced through aerobic fermentation by the bacterium Actinomadura yumaensis . The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions to promote the production of this compound. The compound is then extracted and purified using various chromatographic techniques .
Industrial Production Methods
In industrial settings, this compound is often formulated as this compound ammonium for enhanced stability and solubility . One method involves dissolving this compound ammonium in a solvent such as ethyl acetate, followed by spraying the solution onto a carrier material like corn starch or nicarbazin in a fluidized bed . This process ensures uniform mixing and prevents toxicity due to uneven distribution.
Chemical Reactions Analysis
Types of Reactions
Maduramicin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the this compound molecule.
Substitution: Substitution reactions can occur, particularly involving the glycoside moiety of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound with altered functional groups.
Scientific Research Applications
Maduramicin has several scientific research applications, including:
Mechanism of Action
Maduramicin exerts its effects by forming complexes with cations, particularly sodium, potassium, and calcium . This complex formation promotes the transport of these cations across cellular membranes, increasing osmotic pressure within the target cells (e.g., coccidia). This disruption inhibits mitochondrial functions such as substrate oxidation and ATP hydrolysis, ultimately leading to cell death in the protozoa . Additionally, this compound has been shown to induce apoptosis in myoblast cells by downregulating cyclin-dependent kinases and upregulating CDK inhibitors .
Comparison with Similar Compounds
Maduramicin belongs to the class of polyether ionophores, which includes other compounds such as monensin, salinomycin, and lasalocid . Compared to these similar compounds, this compound is unique in its higher potency and broader spectrum of activity against various protozoal species . Additionally, this compound’s ability to form stable complexes with multiple cations enhances its efficacy in disrupting cellular processes in target organisms .
List of Similar Compounds
- Monensin
- Salinomycin
- Lasalocid
- Narasin
- Semduramicin
This compound’s distinct chemical structure and mechanism of action make it a valuable compound in both scientific research and industrial applications.
Properties
CAS No. |
61991-54-6 |
---|---|
Molecular Formula |
C47H83NO17 |
Molecular Weight |
934.2 g/mol |
IUPAC Name |
azane;2-[6-[1-[2-[5-[3-(4,5-dimethoxy-6-methyloxan-2-yl)oxy-5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid |
InChI |
InChI=1S/C47H80O17.H3N/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50;/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50);1H3 |
InChI Key |
WQGJEAMPBSZCIF-UHFFFAOYSA-N |
SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C.N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)[O-])O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C.[NH4+] |
Canonical SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C.N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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